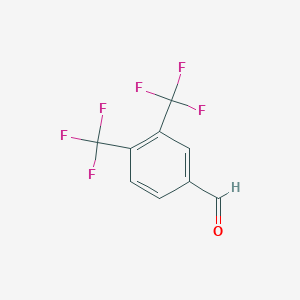
LOXO-195(3aR,10S)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LOXO-195 (3aR,10S) is a next-generation selective tyrosine receptor kinase inhibitor designed to overcome acquired resistance to first-generation tyrosine receptor kinase inhibitors in patients with tyrosine receptor kinase fusion-positive cancers . This compound is particularly significant in the treatment of cancers that have developed resistance to initial therapies, providing a new avenue for effective treatment .
Preparation Methods
The synthesis of LOXO-195 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. the general approach involves the use of advanced organic synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
LOXO-195 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its activity.
Reduction: This reaction can be used to convert specific functional groups to their reduced forms, impacting the compound’s properties.
Scientific Research Applications
LOXO-195 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of tyrosine receptor kinase inhibitors.
Biology: It is used to investigate the biological pathways and mechanisms involved in tyrosine receptor kinase fusion-positive cancers.
Medicine: LOXO-195 is primarily used in clinical research to treat patients with cancers that have developed resistance to first-generation tyrosine receptor kinase inhibitors.
Industry: The compound is used in the pharmaceutical industry for the development of new cancer therapies
Mechanism of Action
LOXO-195 exerts its effects by selectively inhibiting the activity of tyrosine receptor kinases that have acquired resistance mutations. These mutations often occur in the kinase domain, reducing the efficacy of first-generation inhibitors. LOXO-195 binds to these mutated kinases, blocking their activity and thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
LOXO-195 is unique compared to other tyrosine receptor kinase inhibitors due to its ability to overcome resistance mutations. Similar compounds include:
Larotrectinib: A first-generation tyrosine receptor kinase inhibitor that is effective in treating tyrosine receptor kinase fusion-positive cancers but may lead to resistance over time.
Entrectinib: Another tyrosine receptor kinase inhibitor with a broader spectrum of activity but also susceptible to resistance mutations. LOXO-195 stands out due to its enhanced potency and selectivity against resistant tyrosine receptor kinase mutations
Properties
Molecular Formula |
C20H21FN6O |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(6R,15S)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one |
InChI |
InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17+/m0/s1 |
InChI Key |
OEBIHOVSAMBXIB-YVEFUNNKSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 |
Canonical SMILES |
CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)
![methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B15232764.png)


![1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)

![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B15232795.png)





